N,N-Dimethyl-D6-aniline
Overview
Description
N,N-Dimethyl-D6-aniline is a deuterated form of N,N-Dimethylaniline, an organic chemical compound. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This compound is often used in scientific research due to its unique properties, including its role as a precursor to various dyes and its applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-D6-aniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. This method involves the reaction of aniline with methanol to produce N,N-Dimethylaniline, which can then be deuterated to form this compound . Another method involves the use of dimethyl ether as the methylating agent .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of pretreated catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-D6-aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-Dimethylaniline N-oxide.
Reduction: It can be reduced to form aniline.
Substitution: It undergoes electrophilic substitution reactions, such as nitration to form nitro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide for oxidation.
Reducing agents: Lithium aluminum hydride for reduction.
Electrophilic reagents: Nitric acid for nitration.
Major Products
The major products formed from these reactions include N,N-Dimethylaniline N-oxide, aniline, and nitro derivatives .
Scientific Research Applications
N,N-Dimethyl-D6-aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of triarylmethane dyes such as crystal violet and malachite green.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used as a promoter in the curing of polyester and vinyl ester resins.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-D6-aniline involves its interaction with various molecular targets and pathways. It acts as a nucleophile in electrophilic substitution reactions and can form stable intermediates with electrophiles. Its deuterated form allows for detailed studies of reaction mechanisms and kinetics .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
N,N-Diethylaniline: Another tertiary amine with similar reactivity but different alkyl groups.
2,6-Dimethyl-D6-aniline: A similar deuterated compound with methyl groups at different positions on the phenyl ring.
Uniqueness
N,N-Dimethyl-D6-aniline is unique due to its deuterium labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-deuterated compounds .
Properties
IUPAC Name |
N,N-bis(trideuteriomethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDJTHDQAWBAV-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=CC=C1)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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